molecular formula C20H16ClN5OS B2917588 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 893917-85-6

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide

Cat. No. B2917588
CAS RN: 893917-85-6
M. Wt: 409.89
InChI Key: KFXKTFCOQUQBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in several studies . The compounds were synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures .


Molecular Structure Analysis

The molecular structure of this compound is related to pyrazolopyrimidine, a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-pot multicomponent reaction . The reaction was done under ultrasonic-assisted conditions, yielding the corresponding pyrazolo[3,4-d]pyrimidin derivatives .

Scientific Research Applications

Antitumor Properties

A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to the queried chemical, has been synthesized and evaluated for antitumor activity. These derivatives displayed mild to moderate activity against human breast adenocarcinoma cell line MCF7, indicating potential for cancer treatment research. The most active derivative was N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, showcasing the therapeutic potential of such compounds (El-Morsy et al., 2017).

Antibacterial and Antifungal Properties

New heterocyclic compounds containing a sulfonamido moiety, related to the queried chemical, have been synthesized. These compounds showed high antibacterial activity, underlining their potential as effective antibacterial agents (Azab et al., 2013). Another study synthesized novel pyrazole derivatives with antimicrobial properties, indicating the scope of such compounds in combating microbial infections (Hafez et al., 2016).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. These compounds, including derivatives of pyrazolo[3,4-d]pyrimidine, showed significant antioxidant potential, suggesting their utility in oxidative stress-related conditions (Chkirate et al., 2019).

Antiviral Properties

A series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles, closely related to the queried compound, have been evaluated for antiviral activity against herpes simplex virus. Some of these compounds exhibited strong antiviral activity, highlighting the potential of similar derivatives in antiviral therapies (Tantawy et al., 2012).

Mechanism of Action

The mechanism of action of this compound is related to its inhibitory activity against CDK2/cyclin A2 . It has shown significant inhibitory activity with IC 50 values in the micromolar range .

Future Directions

The future directions for this compound could involve further investigations into its potential as a treatment for cognitive disorders . Additionally, more research could be done to explore its anticancer activity .

properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c1-13-5-7-15(8-6-13)25-18(27)11-28-20-17-10-24-26(19(17)22-12-23-20)16-4-2-3-14(21)9-16/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXKTFCOQUQBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.